Pharmacological activities of Ophiopogonin D review
Pharmacological activities of Ophiopogonin D review
An In-depth Technical Guide on the Core Pharmacological Activities of Ophiopogonin D
Abstract
Ophiopogonin D (OP-D) is a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine. Emerging scientific evidence has demonstrated that OP-D possesses a wide spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive review of the multifaceted pharmacological effects of OP-D, including its anti-inflammatory, anti-cancer, cardiovascular protective, neuroprotective, and bone protective activities. We delve into the underlying molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.
Anti-inflammatory Activities
Ophiopogonin D has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways.
Molecular Mechanisms
OP-D exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central mediator of inflammation. In a mouse model of colitis, OP-D was shown to ameliorate the condition by suppressing the epithelial NF-κB pathway. It also alleviates renal inflammation in diabetic nephropathy rats by inhibiting the inflammatory response. Furthermore, OP-D protects against lung inflammation induced by fine particulate matter (PM2.5) by inhibiting the AMPK/NF-κB signaling pathway in pulmonary epithelial cells. In human umbilical vein endothelial cells (HUVECs), OP-D was found to reduce the nuclear translocation of NF-κB and the activation of pro-inflammatory cytokines induced by Angiotensin II.
Quantitative Data: Anti-inflammatory Effects
| Model/Assay | Target/Cell Line | Treatment/Concentration | Observed Effect | Reference |
| PMA-induced cell adhesion | HL-60 and ECV304 cells | IC50: 1.38 nmol/L | Dose-dependent reduction of cell adhesion. | |
| Zymosan A-induced peritonitis | Mice | Not specified | Notable decrease in peritoneal leukocyte migration. | |
| Carrageenan-induced paw edema | Mice | 25 and 50 mg/kg (oral) | Significant inhibition of paw edema. | |
| Xylene-induced ear swelling | Mice | 25 and 50 mg/kg (oral) | Significant inhibition of ear swelling. | |
| Streptozotocin-induced diabetic nephropathy | Rats | 2.5, 5, and 10 mg/kg (oral) | Ameliorated renal function and inhibited inflammatory response. |
Signaling Pathway: Inhibition of PM2.5-Induced Inflammation
The following diagram illustrates how Ophiopogonin D inhibits the inflammatory cascade initiated by PM2.5 exposure in pulmonary epithelial cells.
Anti-cancer Activities
OP-D has emerged as a potent anti-cancer agent, demonstrating efficacy against various cancer types including melanoma, colorectal cancer, lung cancer, and oral squamous cell carcinoma. Its anti-neoplastic effects are mediated through multiple mechanisms such as the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of critical oncogenic signaling pathways.
Molecular Mechanisms
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Induction of Apoptosis: OP-D induces caspase-dependent apoptosis. In colorectal cancer cells, it activates p53 via ribosomal proteins L5 and L11, leading to apoptosis. In human laryngocarcinoma cells, it boosts caspase-3/9 activity.
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Inhibition of Proliferation and Metastasis: OP-D suppresses the proliferation of cancer cells by inhibiting key cell cycle regulators like cyclin D1 and CDK4. It also inhibits the invasion and adhesion of melanoma cells by downregulating matrix metalloproteinase-9 (MMP-9).
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Modulation of Signaling Pathways: OP-D has been shown to inhibit several crucial signaling pathways that are often deregulated in cancer:
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STAT3 Pathway: In non-small cell lung carcinoma (NSCLC), OP-D abrogates the STAT3 signaling cascade by inhibiting the activation of upstream kinases JAK1/2 and c-Src.
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PI3K/AKT Pathway: OP-D suppresses the phosphorylation of AKT in a dose-dependent manner in colorectal cancer and inhibits the PI3K/AKT pathway in human lung cancer cells.
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p38 MAPK Pathway: It suppresses the phosphorylation of p38 in melanoma cells.
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Quantitative Data: Anti-cancer Effects
| Cancer Type | Cell Line | Treatment/Concentration | Observed Effect | Reference |
| Colorectal Cancer | HCT116 (p53+/+) | 10-40 µM | Significant, dose-dependent inhibition of cell viability. | |
| Colorectal Cancer | HCT116 (p53+/+) | 40 µM | Inhibited expression of Ki67; induced nucleolar stress. | |
| Prostate Cancer (Androgen-Independent) | PC3 | IC50: >50 µM | Low anti-tumor activity compared to its isomer Ophiopogonin D'. | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | Suppressed TGF-β1-mediated metastatic behavior. | |
| Oral Squamous Cell Carcinoma | YD38 | Not specified | Strongly inhibited cell proliferation and induced apoptosis. |
Signaling Pathway: STAT3 Inhibition in Lung Carcinoma
The diagram below outlines the mechanism by which Ophiopogonin D inhibits the STAT3 signaling pathway in non-small cell lung carcinoma.
Experimental Protocol: Cell Viability (CCK-8 Assay)
This protocol is adapted from methodologies used to assess the effect of OP-D on cancer cell survival.
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Cell Seeding: Plate cancer cells (e.g., HCT116, PC3) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Compound Treatment: The following day, remove the culture medium and replace it with a fresh medium containing various concentrations of Ophiopogonin D (e.g., 0, 10, 20, 40 µM) or a vehicle control (DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).
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Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
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Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate the cell survival rate as the ratio of the mean optical density (OD) of treated wells to that of the vehicle control wells.
Cardiovascular Protective Activities
OP-D exhibits significant protective effects on the cardiovascular system, including endothelial protection, amelioration of myocardial hypertrophy, and reduction of myocardial ischemia-reperfusion (MI/R) injury.
Molecular Mechanisms
The cardiovascular protective effects of OP-D are largely attributed to its influence on the cytochrome P450 (CYP) epoxygenase pathway.
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Endothelial Protection: OP-D activates the CYP2J2-PPARα pathway in HUVECs. This upregulation of CYP2J2 and its metabolites, epoxyeicosatrienoic acids (EETs), reduces Angiotensin II-induced NF-κB activation and subsequent expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1).
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Myocardial Ischemia-Reperfusion Injury: In a rat model of MI/R injury, OP-D provides cardioprotection by upregulating CYP2J3, which increases circulating EETs. This leads to improved cardiac function, reduced infarct size, and preservation of myocardial structure. The mechanism also involves the activation of the PI3K/Akt/eNOS signaling pathway.
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Cardiac Hypertrophy: OP-D negates the inductive effects of Angiotensin II on hypertrophy genes and NF-κB signaling molecules in cardiomyocytes.
Signaling Pathway: Endothelial Protection via CYP2J2/PPARα
The diagram illustrates the pathway through which OP-D protects endothelial cells from Angiotensin II-induced inflammation.
